molecular formula C15H12N4 B14734972 N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine CAS No. 6342-53-6

N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine

Cat. No.: B14734972
CAS No.: 6342-53-6
M. Wt: 248.28 g/mol
InChI Key: QROCOHBRYGCCIN-BOPFTXTBSA-N
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Description

N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine is a heterocyclic compound that features both quinoline and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine typically involves the condensation of quinoline-2-carbaldehyde with pyridin-4-amine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline and pyridine derivatives, which can have varied functional groups depending on the reagents used .

Scientific Research Applications

N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
  • 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives

Uniqueness

N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing new compounds with tailored biological activities and physicochemical properties .

Properties

CAS No.

6342-53-6

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine

InChI

InChI=1S/C15H12N4/c1-2-4-15-12(3-1)5-6-14(18-15)11-17-19-13-7-9-16-10-8-13/h1-11H,(H,16,19)/b17-11-

InChI Key

QROCOHBRYGCCIN-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=N\NC3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=NC=C3

Origin of Product

United States

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